molecular formula C8H8BrNOS B3036542 2-(4-Bromophenoxy)ethanethioamide CAS No. 35368-49-1

2-(4-Bromophenoxy)ethanethioamide

Cat. No.: B3036542
CAS No.: 35368-49-1
M. Wt: 246.13 g/mol
InChI Key: FFZCIKFWHCIFCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Bromophenoxy)ethanethioamide has been reported in the literature. For instance, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. XRD studies have confirmed the crystal structure of similar compounds . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 246.13 g/mol. Physical properties such as color, density, hardness, and melting and boiling points are typically observed or measured without changing the identity of the substance .

Scientific Research Applications

Metabolic Pathways

A study by Kanamori et al. (2002) delves into the metabolism of related compounds, specifically 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. The findings include identification of various metabolites, suggesting complex metabolic pathways that involve deamination and reduction or oxidation processes.

Polymer Synthesis

Research by Hawker and Fréchet (1990) discusses the use of related bromophenoxy compounds in polymer synthesis. They describe a novel convergent growth approach to dendritic macromolecules, utilizing bromophenoxy as a key component in creating topological polymers.

Environmental Monitoring

A study by Ma, Venier, and Hites (2012) investigates tribromophenoxy flame retardants, including compounds structurally similar to 2-(4-Bromophenoxy)ethanethioamide, in the Great Lakes atmosphere. This research is critical for understanding the environmental impact and distribution of such compounds.

Analytical Chemistry

Research by Chen Erlian (2009) focuses on the determination of 2C-B metabolites in rat urine, including the identification of six different metabolites. This study highlights the role of bromophenoxy compounds in analytical chemistry, particularly in toxicology and pharmacology.

Macromolecule Research

Percec, Chu, and Kawasumi (1994) describe the synthesis and characterization of AB2 monomers using bromophenoxy compounds. This research contributes to the understanding of how such compounds can be used in the creation of hyperbranched polymers with specific properties.

Human Exposure Studies

A study by Stapleton et al. (2008) looks into the presence of brominated flame retardants in household dust. Their findings provide insights into human exposure to these compounds, including those structurally related to this compound.

Safety and Hazards

Safety data sheets indicate that 2-(4-Bromophenoxy)ethanethioamide may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-(4-Bromophenoxy)ethanethioamide are not mentioned in the available literature, ongoing research into similar compounds suggests potential applications in the development of new drugs and therapies .

Properties

IUPAC Name

2-(4-bromophenoxy)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZCIKFWHCIFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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